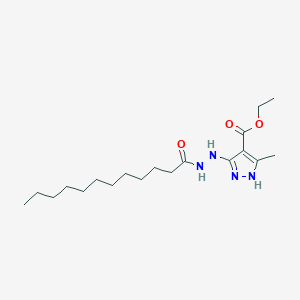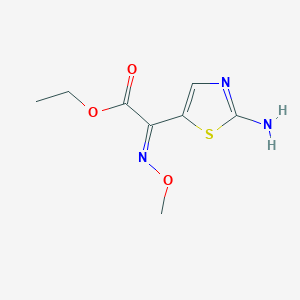![molecular formula C26H22ClN3O4 B290124 Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the pyrazinone family and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have suggested that it may also have anti-oxidant, anti-bacterial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, meaning that it is effective at low doses and has minimal side effects.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate. One area of research involves further studying its potential as an anti-cancer agent. This could involve investigating its efficacy in different types of cancer cell lines and in animal models.
Another area of research involves exploring its potential as an anti-inflammatory agent. This could involve investigating its effects in different models of inflammation and in different types of inflammatory diseases.
Finally, there is potential for research on the synthesis and modification of Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate to improve its solubility and bioavailability. This could lead to the development of more effective and efficient therapeutic agents.
Méthodes De Synthèse
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-5-aminobenzaldehyde with 2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with methyl 4-bromobenzoate to yield the final product.
Applications De Recherche Scientifique
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been studied for its potential therapeutic applications in a variety of fields. One area of research involves its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Another area of research involves its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C26H22ClN3O4 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
methyl 4-[3-chloro-5-[(3-methoxyphenyl)methylamino]-6-oxo-1-phenylpyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClN3O4/c1-33-21-10-6-7-17(15-21)16-28-24-25(31)30(20-8-4-3-5-9-20)22(23(27)29-24)18-11-13-19(14-12-18)26(32)34-2/h3-15H,16H2,1-2H3,(H,28,29) |
Clé InChI |
POHZFRSCOYXKIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
SMILES canonique |
COC1=CC=CC(=C1)CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)


![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)


methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)